molecular formula C18H13F2NO2 B3177706 4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate CAS No. 208528-35-2

4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate

Cat. No.: B3177706
CAS No.: 208528-35-2
M. Wt: 313.3 g/mol
InChI Key: KHEMMXMPDOTLHG-UHFFFAOYSA-N
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Description

4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate ( 208528-35-2) is a high-purity specialty chemical with the molecular formula C18H13F2NO2 and a molecular weight of 313.30 g/mol . This compound serves as a versatile synthetic building block, particularly in the development of advanced liquid crystals for optoelectronic applications and novel polymeric materials . Its molecular structure combines a cyano-substituted difluorophenyl group and a butenyl-substituted benzoate ester, which provides multiple sites for further chemical modification . The reactive but-3-en-1-yl (butenyl) side chain offers excellent potential for functionalization through various reactions, including cross-coupling and click chemistry, making it valuable for creating organic semiconductors and other sophisticated molecular architectures . This product is accompanied by comprehensive analytical documentation, including NMR and HPLC data, to ensure consistency and reliability in sensitive research applications . This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-cyano-3,5-difluorophenyl) 4-but-3-enylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO2/c1-2-3-4-12-5-7-13(8-6-12)18(22)23-14-9-16(19)15(11-21)17(20)10-14/h2,5-10H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEMMXMPDOTLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609156
Record name 4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208528-35-2
Record name 4-Cyano-3,5-difluorophenyl 4-(3-buten-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208528-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(3-buten-1-yl)-, 4-cyano-3,5-difluorophenyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate typically involves the esterification of 4-Cyano-3,5-difluorophenol with 4-(but-3-en-1-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Physical Properties

PropertyValue
LogP5.32
Polar Surface Area (Å)50
Rotatable Bonds6
Heavy Atoms Count23

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it a versatile intermediate in organic synthesis.

Biology

Research has indicated potential biological activities associated with 4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate. Studies have explored its antimicrobial and anticancer properties:

Case Study: Anticancer Activity

A study evaluated the compound's effects on cancer cell lines, demonstrating significant cytotoxicity against specific types of cancer cells, suggesting its potential as a lead compound in drug development.

Medicine

The compound is being investigated for its therapeutic applications in drug development. Its unique structure allows for modifications that could enhance its efficacy as a pharmaceutical agent.

Industry

In materials science, this compound is utilized in the production of advanced materials such as liquid crystals and polymers due to its favorable chemical properties.

Mechanism of Action

The mechanism of action of 4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The cyano and difluorophenyl groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in electron transfer reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

The closest structural analog identified is 4-Cyano-3,5-difluorophenyl 4-pentylbenzoate (CAS: 123843-69-6), which shares the same phenolic core but differs in the aliphatic substituent on the benzoate group (Table 1) .

Table 1: Comparative Data for 4-Cyano-3,5-difluorophenyl Benzoate Derivatives
Property 4-(But-3-en-1-yl)benzoate Derivative 4-Pentylbenzoate Derivative
Molecular Formula C₁₈H₁₃F₂NO₂ C₁₉H₁₇F₂NO₂
Molecular Weight 313.30 g/mol 329.35 g/mol
Substituent on Benzoate But-3-en-1-yl (unsaturated) Pentyl (saturated)
CAS Number 208528-35-2 123843-69-6
Density 1.25 g/cm³ Not reported
Boiling Point 426.8°C Not reported
Melting Point 211.9°C Not reported
Vapor Pressure 1.72 × 10⁻⁷ mmHg Not reported

Structural and Functional Differences

Aliphatic Chain Saturation :

  • The but-3-en-1-yl group introduces a double bond, enhancing reactivity (e.g., susceptibility to addition or polymerization reactions).
  • The pentyl group is fully saturated, favoring hydrophobicity and stability under oxidative conditions .

Molecular Weight and Physicochemical Properties :

  • The pentyl derivative’s higher molecular weight (329.35 vs. 313.30 g/mol) may increase its melting point and viscosity compared to the butenyl analog.
  • The unsaturated butenyl chain likely reduces crystallinity, as seen in the lower melting point (211.9°C) relative to many saturated analogs .

Applications: The butenyl derivative’s unsaturation makes it a candidate for cross-linking in polymer chemistry or as a monomer in liquid crystal displays (LCDs).

Research Findings and Implications

  • Reactivity : The butenyl group’s double bond enables functionalization via thiol-ene click chemistry or Diels-Alder reactions, which are absent in the pentyl analog .
  • Thermal Stability : The pentyl derivative’s saturated chain may offer superior thermal stability, though experimental data are lacking .
  • Synthetic Flexibility: Both compounds can be synthesized via esterification of 4-substituted benzoic acids with 4-cyano-3,5-difluorophenol, but the butenyl variant requires careful handling to avoid premature polymerization .

Biological Activity

4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate (CAS: 208528-35-2) is a synthetic organic compound characterized by its unique structural features, including cyano and difluorophenyl groups. Its molecular formula is C18H13F2NO2C_{18}H_{13}F_2NO_2, with a molecular weight of approximately 313.3 g/mol . This compound has garnered attention in various fields, particularly in biological research due to its potential therapeutic properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The cyano and difluorophenyl moieties can modulate enzyme activities and receptor functions, potentially influencing various signaling pathways. This compound may also partake in electron transfer reactions that affect cellular redox states, thereby impacting cell proliferation and apoptosis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in the development of new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

This compound has shown promise as an anticancer agent. Studies have reported its ability to inhibit the growth of various cancer cell lines, including HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer). The compound's IC50 values in these assays indicate potent antiproliferative effects, suggesting its potential as a lead compound for further drug development .

Summary of Biological Activities

Activity Type Target IC50 Values Remarks
AntimicrobialVarious BacteriaVaries by strainEffective against Gram-positive and Gram-negative bacteria
AnticancerHeLa Cells~10 µMSignificant growth inhibition observed
A375 Cells~8 µMPotent against melanoma cell lines
HCT116 Cells~12 µMEffective against colon cancer cells

Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several derivatives of benzoate compounds, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that the structural features contributed significantly to its enhanced antimicrobial properties.

Study 2: Anticancer Properties

A separate investigation focused on the anticancer properties of this compound was published in Cancer Letters. The researchers found that treatment with this compound led to a dose-dependent decrease in cell viability across multiple cancer cell lines. Mechanistic studies suggested that the compound induced apoptosis through activation of caspase pathways and modulation of cell cycle regulators .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 4-cyano-3,5-difluorophenyl esters, and what methodological considerations are critical for achieving high yields?

  • Methodological Answer : The synthesis of aryl benzoates like 4-cyano-3,5-difluorophenyl esters typically involves coupling a fluorinated phenol derivative (e.g., 4-cyano-3,5-difluorophenol) with a substituted benzoyl chloride or activated ester. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and catalysts such as 4-DMAP (4-dimethylaminopyridine) to form reactive intermediates .
  • Steric and electronic effects : The electron-withdrawing cyano and fluorine groups on the phenyl ring may slow down nucleophilic substitution; thus, elevated temperatures (e.g., 60–80°C) and anhydrous conditions are recommended .
  • Purification : Column chromatography or recrystallization is essential to isolate the product from unreacted starting materials or side products.

Q. How can ¹H NMR spectroscopy be optimized to resolve overlapping signals in structurally complex benzoate derivatives like this compound?

  • Methodological Answer :

  • Solvent selection : Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) enhances signal splitting due to their polarity and ability to solubilize aromatic esters.
  • High-field instruments : Use of 400–600 MHz NMR spectrometers improves resolution for closely spaced aromatic protons.
  • 2D NMR techniques : COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) help assign coupled protons and correlate carbon-hydrogen signals, particularly for distinguishing between the but-3-en-1-yl chain and aromatic protons .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of 4-cyano-3,5-difluorophenyl esters, and how can SHELX software address these?

  • Methodological Answer :

  • Diffraction limitations : The compound’s flexible but-3-en-1-yl chain may introduce disorder in the crystal lattice, reducing data quality. SHELXL (via SHELXTL) enables robust refinement of disordered moieties using constraints (e.g., DFIX, ISOR) to model thermal motion .
  • Heavy atom effects : Fluorine and cyano groups generate strong electron density, complicating phase determination. SHELXD’s dual-space recycling algorithm improves phasing in such cases .
  • Validation : The R-factor (<5%) and goodness-of-fit (~1.0) metrics in SHELX ensure structural reliability.

Q. How do regioselective fluorination and cyano substitution influence the electronic properties of this compound, and what experimental techniques validate these effects?

  • Methodological Answer :

  • Electron-withdrawing effects : Fluorine and cyano groups decrease electron density on the phenyl ring, altering reactivity in cross-coupling reactions.
  • Spectroscopic validation :
  • ¹⁹F NMR : Chemical shifts (δ) between -110 to -120 ppm confirm the presence of ortho-fluorine atoms .
  • IR spectroscopy : A sharp C≡N stretch near 2230 cm⁻¹ and C=O ester stretches at ~1720 cm⁻¹ provide functional group confirmation.
  • DFT calculations : Gaussian or ORCA software can model charge distribution and predict sites for electrophilic attack .

Q. What contradictions might arise in interpreting mass spectrometry (MS) data for this compound, and how can they be resolved?

  • Methodological Answer :

  • Fragmentation patterns : The but-3-en-1-yl chain may undergo retro-Diels-Alder cleavage, producing fragment ions at m/z 121 (C₇H₅F₂) and 149 (C₉H₉O₂).
  • Isotopic interference : ³⁷Cl or ⁸¹Br impurities (common in lab solvents) can mimic fluorine-containing fragments. High-resolution MS (HRMS) with <5 ppm accuracy distinguishes isotopic peaks .
  • Quantitative validation : Cross-referencing with GC-MS or LC-MS/MS improves confidence in fragment assignments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
4-Cyano-3,5-difluorophenyl 4-(but-3-en-1-yl)benzoate

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